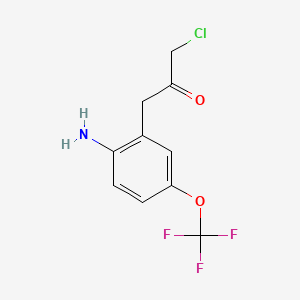

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with the molecular formula C₁₀H₉ClF₃NO₂ and a molar mass of 267.63 g/mol . Its structure features a trifluoromethoxy (-OCF₃) group at the 5-position of the phenyl ring, an amino (-NH₂) group at the 2-position, and a 3-chloropropan-2-one moiety. The trifluoromethoxy group is strongly electron-withdrawing, enhancing the compound’s stability and influencing its reactivity in substitution or condensation reactions.

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

1-[2-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NO2/c11-5-7(16)3-6-4-8(1-2-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |

InChI Key |

QIQJGLRPFGJCGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-5-(trifluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an antagonist to voltage-dependent sodium channels, thereby affecting neuronal activity .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key analogs and their properties:

Physicochemical Properties

- Solubility: The trifluoromethoxy group increases hydrophobicity relative to polar groups like -NO₂ (e.g., 2-amino-5-nitroacetophenone, , ID 23). However, it is less lipophilic than thiophene-containing analogs (e.g., 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one, ) .

- Thermal Stability : The target compound’s stability surpasses that of iodo-substituted analogs (e.g., 1-(2-iodophenyl)propan-1-one, , ID 29), which are prone to decomposition under light or heat .

Biological Activity

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a chemical compound with notable biological activity, attributed to its unique structural features, particularly the trifluoromethoxy group. This compound has garnered interest in medicinal chemistry and agrochemical applications due to its potential interactions with various biological targets.

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 267.63 g/mol

- CAS Number : 1804216-94-1

The trifluoromethoxy group enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity and receptor interactions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and receptors, leading to varied biological effects. However, detailed mechanisms are still under investigation.

Biological Activity Overview

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes involved in metabolic pathways, which could have implications for drug development.

- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways critical for cellular function.

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and structurally related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-(2-Amino-3-methoxyphenyl)-3-chloropropan-2-one | Lacks trifluoromethoxy group | Different reactivity and binding properties |

| 1-(2-Amino-3-trifluoromethylphenyl)-3-chloropropan-2-one | Contains trifluoromethyl group | Different steric and electronic effects |

| 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one | Different substitution pattern | Varied chemical properties |

These comparisons highlight the unique electronic properties imparted by the trifluoromethoxy group, which may enhance the compound's bioactivity.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological effects of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant inhibitory effects on specific enzymes. For instance, assays measuring enzyme activity in cell cultures showed a dose-dependent response to treatment with varying concentrations of the compound.

- Receptor Interaction Studies : Binding assays conducted on various receptors indicated that this compound has a higher affinity for certain G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications in modulating receptor-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.